![molecular formula C26H22FN3O2 B2471157 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-50-4](/img/structure/B2471157.png)

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

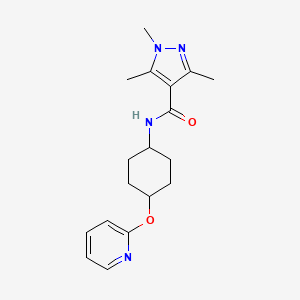

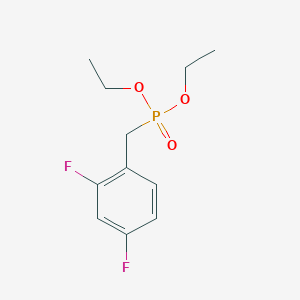

The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C26H22FN3O2 . This compound is part of the quinoline family, which is a class of organic compounds that are widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , has been a subject of extensive research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[4,3-c]quinoline core, which is a three-membered azaheterocyclic system composed of a pyrazole and a quinoline fragment . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Applications

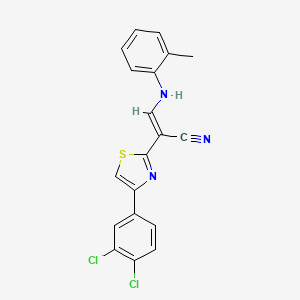

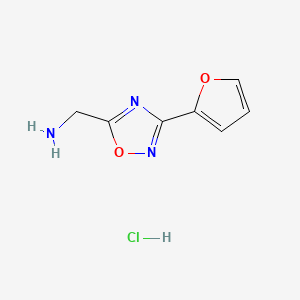

Quinoline derivatives are recognized for their efficiency as fluorophores, which are crucial in studying biological systems due to their sensitivity and selectivity. The research highlights the potential of aminoquinolines and other quinoline derivatives as promising compounds for applications in biochemistry and medicine, particularly as DNA fluorophores and in the development of new, more sensitive, and selective fluorescent probes (Aleksanyan & Hambardzumyan, 2013).

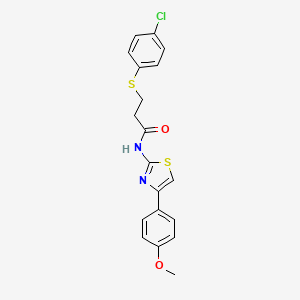

Synthesis and Characterization

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives is a topic of considerable interest. These compounds serve as potential ligands for biological targets such as the estrogen receptor. The synthesis involves starting from easily accessible dihydro-lH-quinolin-4-ones and functionalizing them with various acylating agents to achieve the desired pyrazole derivatives, highlighting the versatility of quinoline derivatives in chemical synthesis and drug development (Kasiotis, Fokialakis, & Haroutounian, 2006).

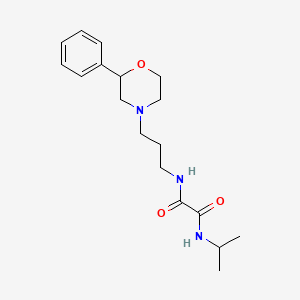

Anti-inflammatory and Molecular Docking Studies

Quinoline derivatives are also explored for their anti-inflammatory properties. A novel tetrazole incorporated quinoline analog was synthesized and evaluated for its in-vitro anti-inflammatory activities. This study indicates the potential therapeutic applications of quinoline derivatives in designing anti-inflammatory drugs, supported by molecular docking studies to understand their mechanism of action (Sureshkumar et al., 2017).

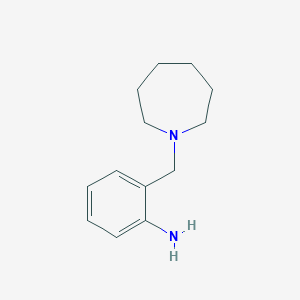

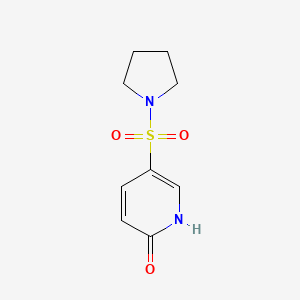

Antimycobacterial Activity

The antimycobacterial activity of quinoline derivatives has been a significant focus, with various compounds synthesized and evaluated against Mycobacterium tuberculosis. These studies provide insights into the development of new antimicrobial agents to combat tuberculosis and other bacterial infections, showcasing the potential of quinoline derivatives in addressing global health challenges (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJMQJPUGRCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)